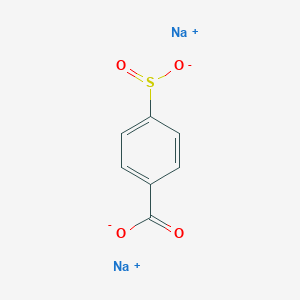

Disodium;4-sulfinatobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium 4-sulfinatobenzoate is an organic compound with the molecular formula C7H4Na2O4S and a molecular weight of 230.14 . It is widely used in scientific experiments due to its unique properties.

Molecular Structure Analysis

The molecular structure of Disodium 4-sulfinatobenzoate involves two sodium ions (Na), seven carbon atoms ©, four hydrogen atoms (H), four oxygen atoms (O), and one sulfur atom (S) . Unfortunately, the specific arrangement of these atoms in the molecule is not provided in the available resources.Scientific Research Applications

- Disodium 4-sulfinatobenzoate has been investigated as a photosensitizer in photodynamic therapy. PDT involves the activation of a photosensitizer by light, leading to the generation of reactive oxygen species that selectively destroy cancer cells or microbial pathogens. Researchers have explored its potential in treating skin cancers, oral lesions, and other localized malignancies .

- The sulfonate groups in this compound make it an excellent ligand for metal ions. Researchers have synthesized metal complexes with Disodium 4-sulfinatobenzoate, which exhibit catalytic activity in various reactions. These complexes can serve as catalysts for organic transformations, such as oxidation, reduction, and C–C bond formation .

- Disodium 4-sulfinatobenzoate has shown promise as a corrosion inhibitor for metals, particularly in acidic environments. By forming a protective film on metal surfaces, it mitigates corrosion and extends the lifespan of materials. Applications include protecting pipelines, industrial equipment, and metal structures .

- The compound’s sulfonate groups enhance its water solubility and affinity for textiles. It is used as a leveling agent and dye auxiliary in textile dyeing and printing processes. Disodium 4-sulfinatobenzoate helps achieve uniform color distribution and prevents uneven dye uptake .

- Disodium 4-sulfinatobenzoate serves as a reagent in analytical chemistry. It participates in colorimetric assays, where it reacts with specific analytes to produce colored complexes. Researchers use these reactions for quantitative determination of various substances, including amino acids and proteins .

- Chemists utilize Disodium 4-sulfinatobenzoate as a building block in organic synthesis. Its sulfonate group can be modified to introduce functional groups, making it valuable for constructing more complex molecules. Applications range from pharmaceutical intermediates to specialty chemicals .

Photodynamic Therapy (PDT) Sensitizer

Metal Complexation and Catalysis

Corrosion Inhibition

Textile Dyeing and Printing

Analytical Chemistry

Synthesis of Organic Compounds

Future Directions

While the future directions of Disodium 4-sulfinatobenzoate are not explicitly mentioned in the available resources, the field of synthetic chemistry, which includes the study and application of such compounds, has many potential future directions. These include improving synthetic efficiencies, making synthetic processes more environmentally friendly, and using synthetic biology for sustainable food ingredients production .

Mechanism of Action

Mode of Action

It is known that many similar compounds interact with their targets to induce changes at the molecular and cellular level .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Action Environment

It is known that factors such as temperature, ph, and presence of other compounds can significantly influence the action of many chemical compounds .

properties

IUPAC Name |

disodium;4-sulfinatobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.2Na/c8-7(9)5-1-3-6(4-2-5)12(10)11;;/h1-4H,(H,8,9)(H,10,11);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCMQHYSDMZJPU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])S(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Na2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;4-sulfinatobenzoate | |

CAS RN |

17624-81-6 |

Source

|

| Record name | disodium 4-sulfinatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384465.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2384469.png)

![N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384470.png)

![Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2384472.png)

![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2384474.png)

![3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2384483.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384484.png)